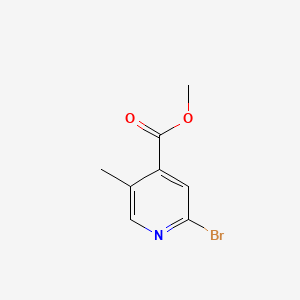

Methyl 2-bromo-5-methylpyridine-4-carboxylate

Beschreibung

BenchChem offers high-quality Methyl 2-bromo-5-methylpyridine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromo-5-methylpyridine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 2-bromo-5-methylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-4-10-7(9)3-6(5)8(11)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJFXKRACLUHSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-bromo-5-methylpyridine-4-carboxylate

For inquiries regarding this document, please contact: Senior Application Scientist, Chemical Research Division.

Introduction

Methyl 2-bromo-5-methylpyridine-4-carboxylate is a substituted pyridine derivative of significant interest to researchers and scientists in the fields of medicinal chemistry and drug development. As a halogenated pyridine, it serves as a versatile building block in the synthesis of more complex molecules, leveraging the reactivity of the bromine substituent and the electronic properties of the pyridine ring. This guide provides a comprehensive overview of its known and predicted physical and chemical properties, offering a foundational understanding for its application in laboratory and research settings. Given the limited availability of experimentally derived data in peer-reviewed literature, this document combines reported information with predicted values and established analytical protocols to offer a thorough characterization.

Chemical Identity and Molecular Structure

The fundamental identity of any chemical compound lies in its molecular structure. Methyl 2-bromo-5-methylpyridine-4-carboxylate is defined by a pyridine ring substituted with a bromine atom at the 2-position, a methyl group at the 5-position, and a methyl carboxylate group at the 4-position.

| Identifier | Value |

| IUPAC Name | Methyl 2-bromo-5-methylpyridine-4-carboxylate |

| CAS Number | 1227575-00-9 |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| Canonical SMILES | COC(=O)C1=CN=C(Br)C=C1C |

Physicochemical Properties

A comprehensive understanding of the physical properties of a compound is paramount for its effective use in synthesis and analysis. The following table summarizes the available and predicted data for Methyl 2-bromo-5-methylpyridine-4-carboxylate.

| Property | Value | Source |

| Appearance | White to off-white solid (predicted) | General observation for similar compounds |

| Melting Point | Not available | - |

| Boiling Point | 283.0 ± 35.0 °C (predicted) | [1][2] |

| Density | 1.503 ± 0.06 g/cm³ (predicted) | [1][2] |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Poorly soluble in water. | Based on structural analogy |

Note on Data: It is crucial to note that the boiling point and density are predicted values derived from computational models. Experimental verification of these properties is highly recommended.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the methyl ester protons. The chemical shifts and coupling constants will be influenced by the positions of the substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule, including the carbonyl carbon of the ester group.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Data Analysis: Process the spectra to determine chemical shifts (ppm), integration, and coupling constants (Hz).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 2-bromo-5-methylpyridine-4-carboxylate is expected to exhibit characteristic absorption bands for the C=O bond of the ester, C-Br bond, and the aromatic C-N and C-C bonds of the pyridine ring.

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Experimental Protocol for Mass Spectrometry (ESI):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern.

Chemical Reactivity and Stability

The chemical reactivity of Methyl 2-bromo-5-methylpyridine-4-carboxylate is primarily dictated by the bromine substituent and the ester functional group. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a valuable precursor for the synthesis of more complex molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Safety and Handling

While a specific safety data sheet (SDS) for Methyl 2-bromo-5-methylpyridine-4-carboxylate is not widely available, general precautions for handling halogenated organic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

The following diagram illustrates the general safety precautions to be taken when handling this and similar chemical compounds.

Caption: Recommended safety precautions for handling Methyl 2-bromo-5-methylpyridine-4-carboxylate.

Conclusion

Methyl 2-bromo-5-methylpyridine-4-carboxylate is a chemical compound with significant potential in synthetic chemistry. This guide has provided a summary of its known and predicted physical properties, along with standardized protocols for its characterization. As with any chemical, proper safety precautions are essential. Further experimental investigation is encouraged to fully elucidate the properties of this compound and expand its applications in scientific research.

References

-

Molbase. METHYL 2-BROMO-5-METHYLPYRIDINE-4-CARBOXYLATE. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Solubility of Methyl 2-bromo-5-methylpyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Research and Development

In the landscape of pharmaceutical and chemical research, the solubility of a compound is a cornerstone physical property that dictates its behavior from synthesis and purification to formulation and bioavailability. For a key intermediate like Methyl 2-bromo-5-methylpyridine-4-carboxylate, a thorough understanding of its solubility characteristics is not merely academic; it is a critical determinant for its successful application in drug discovery and development. This guide, compiled by a Senior Application Scientist, offers an in-depth exploration of the solubility profile of this compound, providing both theoretical insights and practical, field-tested methodologies for its assessment. Our approach is grounded in scientific integrity, ensuring that the information presented is not only accurate but also actionable for the practicing scientist.

Physicochemical Profile of Methyl 2-bromo-5-methylpyridine-4-carboxylate

Methyl 2-bromo-5-methylpyridine-4-carboxylate is a substituted pyridine derivative with the molecular formula C₈H₈BrNO₂ and a molecular weight of approximately 230.06 g/mol . Its structure, featuring a pyridine ring, a bromine atom, a methyl group, and a methyl ester, imparts a moderate polarity to the molecule. This structural composition is the primary determinant of its solubility in various solvents.

Predicted Physicochemical Properties:

| Property | Predicted Value | Source |

| Molecular Weight | 230.06 g/mol | |

| Boiling Point | 283.0±35.0 °C (Predicted) | |

| pKa | -1.05±0.18 (Predicted) |

Inferred Solubility Characteristics

Table 1: Inferred Qualitative Solubility of Methyl 2-bromo-5-methylpyridine-4-carboxylate

| Solvent Class | Solvent Examples | Inferred Solubility | Rationale and Insights |

| Halogenated Solvents | Dichloromethane, Chloroform | High | Patent literature on related pyridine carboxylates frequently employs these solvents for extraction and purification, suggesting strong solute-solvent interactions.[1][2] |

| Esters | Ethyl Acetate | High | Commonly used as a solvent for extraction and as a component of the mobile phase in column chromatography for this class of compounds, indicating good solubility.[1][3] |

| Polar Aprotic Solvents | Acetonitrile, Tetrahydrofuran (THF) | Moderate to High | These solvents are often used in reactions involving pyridine derivatives. Acetonitrile has been noted for washing impurities from similar compounds, implying the target compound has at least moderate solubility.[3] |

| Alcohols | Methanol, Ethanol | Moderate | The polar nature of alcohols should allow for some degree of interaction with the ester and pyridine functionalities. Ethanol, in particular, is mentioned in purification procedures for related compounds.[4] |

| Non-polar Solvents | Hexane, Toluene | Low | These solvents are unlikely to effectively solvate the polar regions of the molecule. Hexane is often used as an anti-solvent or in combination with a more polar solvent in chromatography.[3] |

| Aqueous Solvents | Water | Very Low | The predominantly organic structure and the presence of the bromine and methyl groups suggest poor solubility in water. Water is typically used for washing during workup to remove inorganic impurities.[1] |

Experimental Determination of Solubility: A Validated Protocol

To move beyond inference and obtain quantitative solubility data, a systematic experimental approach is necessary. The "gold standard" for determining equilibrium solubility is the shake-flask method .[5] This method is reliable and widely accepted for its accuracy.

The Shake-Flask Method: A Step-by-Step Guide

This protocol outlines the determination of the equilibrium solubility of Methyl 2-bromo-5-methylpyridine-4-carboxylate in a given solvent at a specific temperature.

Materials:

-

Methyl 2-bromo-5-methylpyridine-4-carboxylate (solid)

-

Selected solvents of high purity

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical instrument.

Protocol:

-

Preparation: Add an excess amount of solid Methyl 2-bromo-5-methylpyridine-4-carboxylate to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent. Analyze the concentration of Methyl 2-bromo-5-methylpyridine-4-carboxylate in the diluted sample using a pre-validated analytical method, such as HPLC.

-

Calculation: Calculate the solubility of the compound in the solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.

Workflow for Solubility Determination

Caption: Experimental workflow for the shake-flask solubility determination method.

Analytical Methodologies for Quantification

Accurate quantification of the dissolved solute is paramount for reliable solubility data. For a compound like Methyl 2-bromo-5-methylpyridine-4-carboxylate, several analytical techniques are suitable.

-

High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid) is a good starting point for method development. Detection is typically performed using a UV-Vis detector at a wavelength where the compound exhibits maximum absorbance.[6][7]

-

Gas Chromatography (GC): Given the predicted boiling point, GC could also be a viable method, likely coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore and the solvent does not interfere, direct UV-Vis spectroscopy can be a rapid method for concentration determination, provided a proper calibration curve is established.

Safety and Handling Considerations

As with any chemical substance, proper safety precautions must be observed when handling Methyl 2-bromo-5-methylpyridine-4-carboxylate.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Hazard Information: Based on safety data for similar compounds, it may cause skin, eye, and respiratory irritation. It may also be harmful if swallowed or in contact with skin.[8][9]

Conclusion: A Practical Framework for Solubility Assessment

While quantitative solubility data for Methyl 2-bromo-5-methylpyridine-4-carboxylate is not explicitly published, a combination of structural analysis and information from related synthetic procedures provides a strong qualitative understanding of its solubility profile. The compound is expected to be highly soluble in halogenated solvents and esters, moderately soluble in polar aprotic solvents and alcohols, and poorly soluble in non-polar and aqueous solvents. For precise, quantitative data, the shake-flask method remains the most robust approach. The protocols and insights provided in this guide offer a comprehensive framework for researchers to confidently assess and utilize the solubility characteristics of this important chemical intermediate in their research and development endeavors.

References

Sources

- 1. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 2. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. patents.justia.com [patents.justia.com]

- 9. Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Analytical methods for the characterization of Methyl 2-bromo-5-methylpyridine-4-carboxylate.

An Application Note for the Comprehensive Analytical Characterization of Methyl 2-bromo-5-methylpyridine-4-carboxylate

Authored by: Senior Application Scientist

Introduction

Methyl 2-bromo-5-methylpyridine-4-carboxylate is a substituted pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The precise arrangement of its functional groups—a bromine atom, a methyl group, and a methyl ester on the pyridine core—offers versatile handles for further chemical modification. Given its role as a key intermediate, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount. A failure to do so can have profound consequences on the yield, purity, and safety profile of the final active ingredient.

This guide provides a multi-technique analytical workflow designed for researchers, quality control analysts, and process chemists. It moves beyond a simple listing of methods to explain the causality behind procedural choices, ensuring that each analytical step contributes to a holistic and validated understanding of the material. The protocols described herein are designed to be self-validating, integrating spectroscopic and chromatographic data to build a comprehensive characterization dossier.

Structural Elucidation via Spectroscopic Methods

The foundational step in characterizing a newly synthesized or sourced batch of Methyl 2-bromo-5-methylpyridine-4-carboxylate is the confirmation of its covalent structure. This is achieved primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), with Infrared (IR) spectroscopy providing complementary functional group information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.[1] For a molecule like Methyl 2-bromo-5-methylpyridine-4-carboxylate, ¹H and ¹³C NMR are essential, while 2D NMR techniques can resolve any ambiguities.[2]

A standard 400 MHz (or higher) spectrometer is chosen to ensure adequate signal dispersion, which is critical for resolving the distinct protons on the pyridine ring. Deuterated chloroform (CDCl₃) is a common and effective solvent for this class of compound. Tetramethylsilane (TMS) is used as an internal standard for universally referencing chemical shifts.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.

-

Instrument Setup: Acquire spectra on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Spectral Width: -10 to 220 ppm.

-

Number of Scans: 1024-2048, due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

The following table summarizes the predicted chemical shifts (δ) based on known data for structurally similar pyridine derivatives.[3][4][5]

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale / Notes |

| Pyridine-H (C3-H) | ~8.4-8.6 (s) | ~150-152 | Singlet, downfield due to deshielding from adjacent nitrogen and ester. |

| Pyridine-H (C6-H) | ~8.2-8.4 (s) | ~148-150 | Singlet, downfield due to deshielding from nitrogen. |

| -OCH₃ (Ester) | ~3.9-4.0 (s) | ~52-54 | Characteristic singlet integrating to 3 protons. |

| -CH₃ (Pyridine) | ~2.4-2.6 (s) | ~18-20 | Singlet integrating to 3 protons in the typical methyl-on-aromatic-ring region. |

| C=O (Ester) | - | ~164-166 | Quaternary carbon, characteristic chemical shift for a carboxylate ester.[5] |

| C-Br (C2) | - | ~142-144 | Quaternary carbon, deshielded by bromine and adjacent to nitrogen. |

| C-COOCH₃ (C4) | - | ~138-140 | Quaternary carbon attached to the ester group. |

| C-CH₃ (C5) | - | ~135-137 | Quaternary carbon attached to the methyl group. |

Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for confirming its identity.[2] For brominated compounds, MS is particularly powerful due to the characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br), which exists in an approximate 1:1 natural abundance.[1]

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, functionalized molecules like pyridine carboxylates, often yielding a prominent protonated molecular ion ([M+H]⁺).[6][7] This minimizes fragmentation and simplifies spectral interpretation.

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a 50:50 mixture of acetonitrile and water.

-

Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer with an ESI source.

-

LC Method (for sample introduction):

-

Column: C18 reverse-phase, 50 mm x 2.1 mm, 3.5 µm.

-

Mobile Phase: Isocratic flow of 50% Acetonitrile / 50% Water with 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Acquisition:

-

Ionization Mode: Positive ESI.

-

Scan Range: m/z 100-400.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

-

Molecular Formula: C₈H₈BrNO₂

-

Molecular Weight: 230.06 g/mol

-

Expected Ions: The mass spectrum should exhibit a pair of peaks corresponding to the protonated molecule [M+H]⁺.

-

m/z ~230.0: Corresponding to the molecule containing the ⁷⁹Br isotope.

-

m/z ~232.0: Corresponding to the molecule containing the ⁸¹Br isotope.

-

These two peaks should be of nearly equal intensity (~1:1 ratio), which is a definitive indicator of the presence of a single bromine atom.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.[8][9] It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Scan Range: 4000-500 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background scan of the empty ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically generate the transmittance or absorbance spectrum.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| ~3000-2850 | C-H Stretch | Aliphatic (-CH₃, -OCH₃) |

| ~1720-1740 | C=O Stretch | Ester Carbonyl[3][10] |

| ~1600-1550 | C=C and C=N Stretch | Pyridine Ring Skeletal Vibrations[11] |

| ~1300-1200 | C-O Stretch | Ester |

| ~700-550 | C-Br Stretch | Bromo-substituent |

The most diagnostic peak is the strong absorbance from the ester carbonyl (C=O) stretch, expected around 1735 cm⁻¹.[3]

Purity Assessment via Chromatographic Methods

Once the structure is confirmed, the critical next step is to determine the purity of the material. Chromatographic techniques are essential for separating the main component from any process-related impurities or degradation products.[1]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the primary method for quantifying the purity of non-volatile compounds like Methyl 2-bromo-5-methylpyridine-4-carboxylate.[1][12] A reverse-phase method is typically employed, separating compounds based on their hydrophobicity.

Caption: Workflow for HPLC purity analysis.

-

Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[13]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[13]

-

Gradient Program:

-

0-2 min: 20% B

-

2-15 min: 20% to 80% B

-

15-18 min: 80% B

-

18-19 min: 80% to 20% B

-

19-25 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of ~1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

-

Data Analysis: Determine purity using the area percent method. The purity is calculated as (Area of the main peak / Total area of all peaks) x 100.

Gas Chromatography (GC-MS): Assessing Volatile Impurities

GC is an excellent complementary technique for detecting and identifying volatile or semi-volatile impurities that may not be observed by HPLC.[12][14] Coupling GC with a Mass Spectrometer (GC-MS) allows for the identification of these separated impurities. This method is contingent on the thermal stability of the analyte.

-

Instrumentation: GC system with a mass selective detector (MSD).

-

Chromatographic Conditions:

-

Column: DB-5ms or similar non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injector Temperature: 260 °C.

-

Oven Temperature Program:

-

Initial Temp: 80 °C, hold for 2 min.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: 5 min at 280 °C.[13]

-

-

Injection Mode: Split (50:1 ratio).

-

-

MSD Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-500.

-

-

Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane to a concentration of ~1 mg/mL.

Integrated Analytical Workflow

A robust characterization relies on the logical integration of multiple analytical techniques. Each method provides a piece of the puzzle, and together they create a high-confidence profile of the material.

Caption: Integrated workflow for complete material characterization.

This workflow ensures that the material's identity is first unequivocally confirmed through spectroscopy before quantitative purity assessments are performed. The combined data from these orthogonal techniques provides a comprehensive and trustworthy characterization, qualifying the material for its intended use in research and development.

References

- Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy - SPIE Digital Library.

- A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride - Benchchem.

- Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy - Journal of Nanophotonics - SPIE Digital Library.

- Correlations of the Infrared Spectra of Some Pyridines | The Journal of Physical Chemistry.

- Infrared Absorption Spectra of Quaternary Salts of Pyridine.

- Pyridine FTIR Spectroscopy - CET Scientific Services Pte Ltd.

- CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents.

- HPLC Methods for analysis of Pyridine - HELIX Chromatography.

- ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.

- Supporting Information - The Royal Society of Chemistry.

- Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed.

- Validating the Structure of Synthesized 2-Amino- 5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques - Benchchem.

- Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF - ResearchGate.

- A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine - Benchchem.

- A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine - Benchchem.

- Methyl 2-bromo-5-methylpyridine-4-carboxylate - CAS:1227575-00-9 - Sunway Pharm Ltd.

- CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents.

- Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC - NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. spiedigitallibrary.org [spiedigitallibrary.org]

- 9. cet-science.com [cet-science.com]

- 10. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

Palladium-catalyzed amination reactions with Methyl 2-bromo-5-methylpyridine-4-carboxylate.

An in-depth guide to the Palladium-Catalyzed Amination of Methyl 2-bromo-5-methylpyridine-4-carboxylate, a crucial transformation for the synthesis of novel chemical entities in drug discovery and development.

Introduction: The Strategic Importance of Substituted Aminopyridines

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide range of diseases. The ability to forge carbon-nitrogen (C-N) bonds to heteroaromatic systems with precision and efficiency is therefore of paramount importance. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as one of the most powerful and versatile methods for this purpose.[1][2] It has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance that surpasses traditional methods.[3]

This guide focuses on a specific, high-value substrate: Methyl 2-bromo-5-methylpyridine-4-carboxylate . This molecule incorporates several key features: a reactive C-Br bond at the 2-position, an electron-donating methyl group, and an electron-withdrawing methyl ester. The strategic placement of these functionalities makes it an ideal building block for creating complex molecular architectures. However, the presence of the pyridine nitrogen atom presents a distinct challenge, as it can coordinate to the palladium catalyst and inhibit its activity.[4][5]

This document provides a comprehensive overview of the reaction, from its mechanistic underpinnings to detailed, field-tested protocols and troubleshooting strategies, designed for researchers, scientists, and drug development professionals.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[2][6] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3]

-

Oxidative Addition : The active Pd(0) catalyst, stabilized by phosphine ligands, inserts into the carbon-bromine bond of the pyridine substrate. This is often the rate-determining step of the cycle and results in a Pd(II) intermediate.[7]

-

Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine-palladium complex but not so nucleophilic that it interferes with the catalyst or substrates.[8][9]

-

Reductive Elimination : The final step is the formation of the new C-N bond, which releases the aminated pyridine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Parameters and Optimization Strategy

The success of the amination of Methyl 2-bromo-5-methylpyridine-4-carboxylate hinges on the careful selection of four key components: the palladium source/ligand system, the base, the solvent, and the temperature.

-

Palladium Precatalyst and Ligand :

-

The Challenge of Pyridine Substrates : The lone pair of electrons on the pyridine nitrogen can act as a ligand, binding to the palladium center and inhibiting catalysis. To overcome this, strongly coordinating, bidentate (chelating) phosphine ligands are highly recommended.[4][5] These ligands bind to the palladium with two points of contact, preventing the pyridine substrate from displacing them.

-

Recommended Ligands : For 2-bromopyridine substrates, ligands such as Xantphos , dppf (1,1'-Bis(diphenylphosphino)ferrocene), and BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) have proven effective.[1][10][11] More modern, bulky biaryl monophosphine ligands (e.g., BrettPhos, RuPhos) can also be highly effective, often allowing for lower catalyst loadings and milder reaction conditions.[12][13]

-

Palladium Source : Standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used to form the active catalyst in situ with the chosen ligand. Alternatively, pre-formed palladium precatalysts (e.g., XantPhos Pd G3/G4) can be used for greater convenience and reproducibility.

-

-

Base :

-

Function : The base's primary role is to deprotonate the amine after it has coordinated to the palladium(II) center, forming the key palladium-amido intermediate.[8]

-

Common Choices : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a highly effective and common choice.[4][5] However, given the presence of a methyl ester in the substrate, which is susceptible to hydrolysis, weaker inorganic bases like caesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be excellent alternatives, particularly if side reactions are observed.[14]

-

-

Solvent :

-

Requirements : The solvent must be anhydrous and aprotic. It should be capable of dissolving the reactants and catalyst system at the reaction temperature.

-

Recommended Solvents : Toluene and 1,4-dioxane are the most commonly employed solvents for this transformation.[15] They are relatively non-polar and have sufficiently high boiling points to facilitate the reaction. It is crucial to use anhydrous, degassed solvents to prevent catalyst deactivation.

-

-

Temperature :

Data Summary: Comparative Overview of Reaction Conditions

The table below provides a starting point for reaction optimization, summarizing common conditions used for the amination of related 2-bromopyridine substrates.

| Parameter | Condition 1 (Robust General) | Condition 2 (For Volatile Amines) | Condition 3 (Base-Sensitive Substrates) | Reference(s) |

| Pd Source | Pd(OAc)₂ (2-5 mol%) | Pd(OAc)₂ (5 mol%) | Pd₂(dba)₃ (1-2 mol%) | [4][10][17] |

| Ligand | Xantphos (4-10 mol%) | dppp (10 mol%) | BINAP (2-4 mol%) | [4][10][17] |

| Base | NaOt-Bu (1.4 - 2.0 equiv) | NaOt-Bu (2.0 equiv) | Cs₂CO₃ or K₃PO₄ (2.0 equiv) | [4][14][17] |

| Solvent | Toluene or Dioxane | Toluene | Toluene or Dioxane | [4][15] |

| Temperature | 100 - 110 °C | 80 °C | 110 °C | [4][10] |

| Notes | A good starting point for a wide range of primary and secondary amines. | Requires a sealed reaction vessel to contain the volatile amine. | Recommended if ester hydrolysis is a concern. |

Experimental Protocols

Safety is paramount. Palladium catalysts, phosphine ligands, and strong bases should be handled in a fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

General Protocol for Amination with a Non-Volatile Amine

This protocol provides a robust starting point for coupling Methyl 2-bromo-5-methylpyridine-4-carboxylate with a variety of primary and secondary amines.

Caption: General experimental workflow for Buchwald-Hartwig amination.

Materials:

-

Methyl 2-bromo-5-methylpyridine-4-carboxylate (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd(OAc)₂ (2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Anhydrous Toluene (to make a ~0.1 M solution)

-

Schlenk flask or reaction vial with a screw cap and septum

-

Magnetic stir bar

-

Inert gas line (Argon or Nitrogen)

Procedure:

-

Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add Methyl 2-bromo-5-methylpyridine-4-carboxylate, sodium tert-butoxide, Pd(OAc)₂, and Xantphos.

-

Inert Atmosphere : Seal the flask and connect it to a dual-manifold vacuum/inert gas line. Carefully evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[10]

-

Reagent Addition : Through the septum, add anhydrous, degassed toluene via syringe, followed by the amine.

-

Reaction : Place the sealed flask into a preheated oil bath at 110 °C and stir vigorously.

-

Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

-

Workup : Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and carefully quench with water.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.[18]

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Protocol Modification for Volatile Amines (e.g., Methylamine, Dimethylamine)

When working with low-boiling-point amines, modifications are necessary to prevent their evaporation.

Key Modification : The reaction must be performed in a heavy-walled, sealed pressure tube (Ace-Thred tube or similar) rated for the expected pressure at the reaction temperature.[4][5]

Procedure Additions :

-

Follow the Reaction Setup and Inert Atmosphere steps as above, using a sealable pressure tube.

-

Reagent Addition : Add the solid reagents and solvent. If the amine is a gas at room temperature (like methylamine), cool the sealed tube to -78 °C (dry ice/acetone bath) and add the required amount of the condensed liquid amine.[5] Alternatively, use a solution of the amine in a solvent like THF.

-

Sealing and Reaction : Securely seal the tube before allowing it to warm to room temperature. Place the sealed tube behind a blast shield in a preheated oil bath (typically at a lower temperature, e.g., 80 °C) and stir.[4]

-

Workup : After the reaction is complete, cool the tube to below the boiling point of the amine before carefully opening it in a well-ventilated fume hood. Proceed with the standard workup and purification.

Troubleshooting Guide

Even robust reactions can sometimes fail. This guide provides a logical framework for diagnosing and solving common issues.

Caption: A decision tree for troubleshooting low-yield reactions.

-

Problem: No Reaction or Very Low Conversion

-

Cause : Catalyst deactivation is the most likely culprit. This can be due to oxygen or moisture in the reaction vessel.[19] For this specific substrate, inhibition by the pyridine nitrogen is also a strong possibility if an inappropriate (monodentate) ligand was used.

-

Solution : Ensure all glassware is rigorously dried and the inert atmosphere is maintained throughout the setup. Use freshly opened or distilled anhydrous solvents. Switch to a robust bidentate ligand like Xantphos or dppf. Using a palladium precatalyst can also improve reproducibility.[4][5]

-

-

Problem: Reaction Stalls or is Sluggish

-

Cause : The reaction temperature may be too low, or the base may not be effective enough for the specific amine being used.

-

Solution : Increase the temperature by 10-20 °C. If using a weaker base like K₃PO₄, consider switching to the stronger NaOt-Bu, provided the ester can tolerate it.

-

-

Problem: Formation of Side Products

-

Cause 1 (Hydrodehalogenation) : A common side product is the replacement of the bromine atom with a hydrogen. This can occur via a competing β-hydride elimination pathway.[1]

-

Solution 1 : This side reaction is often ligand-dependent. Switching to a different class of ligand (e.g., from a biarylphosphine to a ferrocene-based one) can sometimes suppress this pathway.

-

Cause 2 (Ester Hydrolysis) : Formation of the corresponding carboxylic acid indicates the base is too strong or there is water in the reaction.

-

Solution 2 : Ensure anhydrous conditions. Switch from NaOt-Bu to a milder base like Cs₂CO₃ or K₃PO₄.[14]

-

References

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]

-

Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications. [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. [Link]

-

A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - ACS Figshare. [Link]

-

A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - American Chemical Society. [Link]

-

Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions | JACS Au - ACS Publications. [Link]

-

A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry - ACS Publications. [Link]

-

New Ligands for a General Palladium‐Catalyzed Amination of Aryl and Heteroaryl Chlorides. [Link]

-

Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship.org. [Link]

-

Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. [Link]

-

High Active Palladium Composite and Catalytic Applications on the Synthesis of Substituted Aminopyridine Derivatives Through Borrowing Hydrogen - ProQuest. [Link]

-

Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]

-

Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]

-

Roles of Base in Pd-Catalyzed Chemo- and Regioselective Arylamination/Aryloxygenation of Alleneamide | Inorganic Chemistry - ACS Publications. [Link]

-

Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

-

Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH. [Link]

-

Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. [Link]

-

Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC - NIH. [Link]

-

Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]

-

Synthesis of new aminoporphyrins via palladium-catalysed cross-coupling reactions | Request PDF - ResearchGate. [Link]

-

The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation | The Journal of Organic Chemistry - ACS Publications. [Link]

-

MIT Open Access Articles Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. researchgate.net [researchgate.net]

- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 16. benchchem.com [benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. reddit.com [reddit.com]

Application Notes and Protocols: Versatile Functionalization of Methyl 2-bromo-5-methylpyridine-4-carboxylate

A Senior Application Scientist's Guide for Researchers in Synthetic and Medicinal Chemistry

This document provides an in-depth technical guide on the reactivity of methyl 2-bromo-5-methylpyridine-4-carboxylate, a highly versatile building block in drug discovery and materials science. The pyridine scaffold is a ubiquitous feature in pharmaceuticals, and methods for its precise functionalization are of paramount importance.[1][2] This guide moves beyond simple procedural lists to explain the underlying principles governing the reactivity of this substrate, empowering researchers to optimize existing methods and devise novel synthetic strategies.

The core reactivity of methyl 2-bromo-5-methylpyridine-4-carboxylate is dictated by its electronic structure. The pyridine ring is inherently electron-deficient, which activates it towards nucleophilic attack.[3] This effect is most pronounced at the positions α (C2, C6) and γ (C4) to the ring nitrogen. The presence of a bromine atom—a competent leaving group—at the C2 position makes this site a prime target for substitution. Furthermore, the electron-withdrawing methyl ester at the C4 position synergistically enhances the electrophilicity of the C2 carbon, making it highly susceptible to reaction with a wide array of nucleophiles.

This guide will explore the two primary modes of reaction for this substrate: direct Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling reactions. We will provide detailed, field-proven protocols for reactions with common classes of nucleophiles, supported by mechanistic insights and data presentation.

Figure 1: Key reaction pathways for methyl 2-bromo-5-methylpyridine-4-carboxylate.

Nucleophilic Aromatic Substitution (SNAr) with O- and S-Nucleophiles

The SNAr mechanism is a powerful, often transition-metal-free, method for functionalizing this substrate. The reaction proceeds via a two-step addition-elimination sequence. The nucleophile first attacks the electron-deficient C2 carbon, breaking the ring's aromaticity to form a negatively charged intermediate known as a Meisenheimer complex. This intermediate is effectively stabilized by resonance, with the negative charge delocalized onto the electronegative pyridine nitrogen.[4][5] The subsequent, rapid expulsion of the bromide ion restores aromaticity and yields the substituted product.

Reaction with Oxygen Nucleophiles (O-Alkylation)

The displacement of the 2-bromo substituent with alkoxides, such as sodium methoxide, provides a direct route to 2-alkoxypyridine derivatives. These reactions are typically conducted in a polar aprotic solvent to ensure the solubility and reactivity of the alkoxide.

Table 1: Representative Conditions for O-Alkylation

| Nucleophile | Reagents & Conditions | Product Class | Expected Yield (%) |

| Sodium Methoxide | NaOMe, DMSO, 120 °C, 24h | 2-Methoxy-5-methylpyridine-4-carboxylate | ~70-85[5] |

| Sodium Ethoxide | NaOEt, EtOH, Reflux, 12h | 2-Ethoxy-5-methylpyridine-4-carboxylate | ~70-80 |

Protocol 1: Synthesis of Methyl 2-methoxy-5-methylpyridine-4-carboxylate

This protocol is adapted from established procedures for similar 4-halopyridines.[5]

Materials:

-

Methyl 2-bromo-5-methylpyridine-4-carboxylate

-

Sodium methoxide (NaOMe)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Water (deionized) and Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of methyl 2-bromo-5-methylpyridine-4-carboxylate (1.0 eq) in anhydrous DMSO, add sodium methoxide (1.25 eq).

-

Heat the reaction mixture to 120 °C and stir for 24 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Scientist's Note: The choice of DMSO as a solvent is critical; its polar aprotic nature enhances the nucleophilicity of the methoxide anion, facilitating the reaction. Elevated temperatures are necessary to overcome the activation energy of the initial nucleophilic attack.

Reaction with Sulfur Nucleophiles (S-Alkylation)

Thiols and thiolates are excellent nucleophiles for SNAr reactions due to the high polarizability of sulfur.[6] These reactions often proceed under milder conditions than their oxygen counterparts and are highly efficient for creating C-S bonds.[7]

Protocol 2: Synthesis of Methyl 2-(alkylthio)-5-methylpyridine-4-carboxylate

Materials:

-

Methyl 2-bromo-5-methylpyridine-4-carboxylate

-

Alkyl Thiol (e.g., 1-Octanethiol)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

In a round-bottom flask, dissolve methyl 2-bromo-5-methylpyridine-4-carboxylate (1.0 eq) in anhydrous DMF.

-

Add the alkyl thiol (1.2 eq) followed by potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under vacuum and purify the residue by flash column chromatography.

Scientist's Note: The base (K₂CO₃) deprotonates the thiol in situ to generate the more nucleophilic thiolate anion, which is the active nucleophile in the substitution.

Palladium-Catalyzed C-N Cross-Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds with exceptional scope and functional group tolerance.[8][9] This reaction is indispensable for synthesizing the arylamine and heteroarylamine motifs prevalent in pharmaceuticals.

The reaction proceeds through a catalytic cycle involving a palladium complex.[9][10]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine substrate.

-

Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, and a base deprotonates it to form a palladium-amido complex.

-

Reductive Elimination: The desired N-substituted product is formed, regenerating the Pd(0) catalyst.

The success of the reaction hinges on the choice of phosphine ligand, which modulates the stability and reactivity of the palladium intermediates.[11]

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Nucleophile | Catalyst/Ligand | Base | Solvent | Temp (°C) |

| Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110[11] |

| Cyclohexylamine | Pd(OAc)₂ / SPhos | NaOtBu | Dioxane | 100 |

Protocol 3: Buchwald-Hartwig Amination with Morpholine

Materials:

-

Methyl 2-bromo-5-methylpyridine-4-carboxylate (1.0 eq)

-

Morpholine (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

Anhydrous, degassed toluene

-

Schlenk tube or sealed vial

Procedure:

-

Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂, SPhos, and NaOtBu under an inert atmosphere (e.g., Argon).

-

Add methyl 2-bromo-5-methylpyridine-4-carboxylate.

-

Seal the vessel, evacuate, and backfill with inert gas (repeat three times).

-

Add anhydrous, degassed toluene via syringe, followed by morpholine.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Scientist's Note: The choice of a strong, non-nucleophilic base like NaOtBu is crucial for deprotonating the coordinated amine without competing in the reaction. Bulky, electron-rich biarylphosphine ligands like SPhos or XPhos are often required to facilitate the challenging reductive elimination step, especially with heteroaromatic substrates.[9]

Palladium-Catalyzed C-C Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming C-C bonds, particularly for synthesizing biaryl compounds.[12][13] This reaction is a staple in medicinal chemistry for accessing complex molecular architectures.[14]

The reaction couples the 2-bromopyridine substrate with an organoboron compound (typically a boronic acid) using a palladium catalyst and a base. The base is critical as it activates the boronic acid, forming a more nucleophilic boronate species that participates in the key transmetalation step of the catalytic cycle.[13][15]

Protocol 4: Suzuki-Miyaura Coupling with Phenylboronic Acid

Figure 3: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

-

Methyl 2-bromo-5-methylpyridine-4-carboxylate (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

1,4-Dioxane and Water (degassed, 4:1 ratio)

-

Schlenk flask

Procedure:

-

Setup: To a Schlenk flask under an inert atmosphere, add methyl 2-bromo-5-methylpyridine-4-carboxylate, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

-

Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by silica gel column chromatography to yield the 2-arylpyridine product.

Scientist's Note: The pyridine nitrogen can potentially coordinate to the palladium center and inhibit catalysis.[15] The use of appropriate ligands, like triphenylphosphine in Pd(PPh₃)₄, helps to stabilize the catalyst and promote the desired reaction pathway. The aqueous component of the solvent system is often crucial for dissolving the inorganic base and facilitating the transmetalation step.

References

-

ResearchGate. Pyridines appear as core structures in drugs, ligands, and materials. [Link]

-

Mondal, J., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC, NIH. [Link]

-

St. John-Campbell, S., et al. (2019). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC, NIH. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

ACS Publications. (2024). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]

-

ResearchGate. (2022). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. [Link]

-

Organic Chemistry Portal. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

NIH. (2009). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-bromo-5-methylpyridine-4-carboxylate

Welcome to the Technical Support Center for the synthesis of Methyl 2-bromo-5-methylpyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you improve the yield and purity of your synthesis. Our approach is rooted in established chemical principles and field-proven insights to ensure your success.

I. Introduction to the Synthetic Challenge

Methyl 2-bromo-5-methylpyridine-4-carboxylate is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable, often presents challenges that can lead to suboptimal yields and purification difficulties. This guide provides a systematic approach to navigate these challenges, focusing on a common and effective synthetic route.

A plausible and efficient synthetic pathway to obtain Methyl 2-bromo-5-methylpyridine-4-carboxylate involves a multi-step process. The key stages of this synthesis are outlined below.

Figure 1: Proposed synthetic pathway.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Step 1: Esterification of 2-Chloro-5-methylisonicotinic acid

Question 1: My esterification of 2-chloro-5-methylisonicotinic acid to its methyl ester is showing low conversion. What are the likely causes and how can I improve the yield?

Answer: Low conversion in the esterification of 2-chloro-5-methylisonicotinic acid is a common issue. The primary causes are often related to reaction equilibrium, catalyst inefficiency, or the presence of water. Here’s a breakdown of potential issues and solutions:

-

Reversible Reaction: The Fischer-Speier esterification is a reversible reaction[1]. To drive the equilibrium towards the product (the methyl ester), you can either remove the water formed during the reaction or use a large excess of the alcohol (methanol).

-

Solution: Use methanol as the solvent to ensure a large excess is present. Alternatively, employ a dehydrating agent or a Dean-Stark apparatus to remove water as it is formed.

-

-

Catalyst Activity: An inadequate amount or inactive catalyst will result in slow reaction rates and incomplete conversion.

-

Solution: Ensure you are using a sufficient amount of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)[1]. If the reaction is still sluggish, consider using a more reactive methylating agent like trimethylsilyldiazomethane, though this is a more hazardous and expensive option.

-

-

Presence of Water: Any water in your starting materials (the carboxylic acid or methanol) or the reaction solvent will inhibit the reaction.

-

Solution: Use anhydrous methanol and ensure your 2-chloro-5-methylisonicotinic acid is thoroughly dried before use.

-

Table 1: Recommended Conditions for Esterification

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous Methanol | Serves as both reactant and solvent, driving the equilibrium. |

| Catalyst | Concentrated H₂SO₄ (catalytic amount) | Strong acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. |

| Temperature | Reflux | Increases reaction rate. |

| Reaction Time | Monitor by TLC or LC-MS | Reaction completion can vary. |

Step 2: Amination of Methyl 2-chloro-5-methylisonicotinate

Question 2: I am struggling with the amination of Methyl 2-chloro-5-methylisonicotinate. The yield of Methyl 2-amino-5-methylpyridine-4-carboxylate is consistently low, and I observe several side products. What can I do?

Answer: The nucleophilic aromatic substitution of the chloro group with an amino group can be challenging. Low yields and side product formation often stem from the reaction conditions and the nature of the nucleophile.

-

Insufficient Reactivity: The chloro group on the pyridine ring may not be sufficiently activated for nucleophilic substitution.

-

Solution: This reaction often requires high temperatures and pressures. Using a sealed reaction vessel or a microwave reactor can significantly improve the reaction rate and yield.

-

-

Choice of Amine Source: The choice of the ammonia source is critical.

-

Side Reactions: At high temperatures, side reactions such as hydrolysis of the ester can occur, especially if water is present.

-

Solution: Ensure anhydrous conditions if possible. If using aqueous ammonia, carefully control the reaction time and temperature to minimize hydrolysis. Purification by column chromatography may be necessary to remove the corresponding carboxylic acid byproduct.

-

Step 3: Sandmeyer Reaction of Methyl 2-amino-5-methylpyridine-4-carboxylate

Question 3: The Sandmeyer reaction to convert the amino group to a bromo group is giving me a low yield of the desired Methyl 2-bromo-5-methylpyridine-4-carboxylate and a lot of tar-like byproducts. How can I optimize this step?

Answer: The Sandmeyer reaction, while powerful, is notorious for being sensitive to reaction conditions. Low yields and byproduct formation are common hurdles. The key is precise control over temperature and the stability of the intermediate diazonium salt[4][5].

-

Decomposition of the Diazonium Salt: The diazonium salt intermediate is often unstable and can decompose, especially at elevated temperatures, leading to a variety of byproducts.

-

Solution: The diazotization step (reaction of the amino group with nitrous acid) should be carried out at low temperatures, typically between 0 and 5 °C. The subsequent reaction with the copper(I) bromide should also be carefully temperature-controlled.

-

-

Incomplete Diazotization: If the formation of the diazonium salt is incomplete, the unreacted starting material will remain, reducing the overall yield.

-

Solution: Ensure the dropwise addition of sodium nitrite solution to a well-stirred, acidic solution of the amine at low temperature. The use of a slight excess of sodium nitrite may be beneficial, but a large excess should be avoided as it can lead to side reactions.

-

-

Purity of Copper(I) Bromide: The quality of the CuBr catalyst is crucial for the success of the Sandmeyer reaction.

-

Solution: Use freshly prepared or high-purity copper(I) bromide. The catalyst can be prepared by the reduction of a copper(II) salt.

-

Table 2: Troubleshooting the Sandmeyer Reaction

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Decomposition of diazonium salt | Maintain low temperature (0-5 °C) during diazotization and subsequent reaction. |

| Incomplete diazotization | Slow, dropwise addition of NaNO₂ solution to a well-stirred acidic solution of the amine. | |

| Inactive catalyst | Use fresh, high-purity CuBr. | |

| Byproduct Formation | Reaction with solvent or other nucleophiles | Use a non-reactive solvent and ensure the absence of competing nucleophiles. |

| Radical side reactions | Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |

digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Low Yield of Final Product", shape=ellipse, fillcolor="#FBBC05"]; Check_Purity [label="Check Purity of Intermediates"]; Optimize_Esterification [label="Optimize Esterification"]; Optimize_Amination [label="Optimize Amination"]; Optimize_Sandmeyer [label="Optimize Sandmeyer"]; Purification [label="Improve Purification"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Purity; Check_Purity -> Optimize_Esterification [label="Impure Ester"]; Check_Purity -> Optimize_Amination [label="Impure Amine"]; Check_Purity -> Optimize_Sandmeyer [label="Impure Bromo-ester"]; Optimize_Esterification -> Check_Purity; Optimize_Amination -> Check_Purity; Optimize_Sandmeyer -> Purification; Purification -> Success;

caption[label="Figure 2: Troubleshooting workflow.", shape=plaintext, fontcolor="#202124"]; }

Figure 2: Troubleshooting workflow.

III. Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for this synthesis?

A1: The overall yield can vary significantly depending on the optimization of each step. A patent for a related multi-step synthesis reports an overall yield of over 40%[6]. Individual step yields in the range of 70-90% should be targeted for an efficient process.

Q2: What are the best methods for purifying the final product, Methyl 2-bromo-5-methylpyridine-4-carboxylate?

A2: Purification of the final product typically involves a combination of techniques. An initial aqueous workup is recommended to remove inorganic salts and other water-soluble impurities. This is often followed by extraction with a suitable organic solvent like ethyl acetate or dichloromethane. For higher purity, flash column chromatography on silica gel is a common and effective method[7]. The choice of eluent will depend on the polarity of the product and any impurities present; a gradient of hexane and ethyl acetate is often a good starting point.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several steps require specific safety measures. The Sandmeyer reaction involves the formation of a potentially unstable diazonium salt and the evolution of nitrogen gas. It is crucial to maintain low temperatures and ensure adequate ventilation. Many of the reagents used, such as strong acids and organic solvents, are corrosive and flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: Can I use a different ester, for example, the ethyl ester, in this synthesis?

A4: Yes, it is generally possible to synthesize the corresponding ethyl ester or other alkyl esters. The esterification step would simply involve using ethanol or the desired alcohol instead of methanol. The subsequent amination and Sandmeyer reactions are unlikely to be significantly affected by the change in the ester group. However, reaction times and purification conditions may need to be re-optimized.

IV. Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification

-

To a round-bottom flask, add 2-chloro-5-methylisonicotinic acid (1.0 eq).

-

Add a large excess of anhydrous methanol (e.g., to make a 0.1-0.5 M solution).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Equip the flask with a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester.

Protocol 2: General Procedure for the Sandmeyer Reaction

-

Dissolve Methyl 2-amino-5-methylpyridine-4-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (HBr).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (a slight excess, e.g., 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) (a catalytic or stoichiometric amount) in HBr and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the CuBr solution, maintaining the temperature.

-

Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

V. References

-

Sandmeyer reaction. (2023). In Wikipedia. [Link]

-

Google Patents. (n.d.). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate. Retrieved from

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

-

Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine. Retrieved from

-

Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine. Retrieved from

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

Sources

- 1. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 2. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

Technical Support Center: Challenges in the Purification of Substituted Pyridine Carboxylates

Welcome to the Technical Support Center for the purification of substituted pyridine carboxylates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. Pyridine and its derivatives are fundamental building blocks in the pharmaceutical and chemical industries.[1][2] However, their unique chemical properties, such as the basicity of the pyridine ring, often introduce complexities into purification processes.[3]